N-(4-{[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-1-(phenylcarbonyl)hydrazinyl]sulfonyl}phenyl)acetamide
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Overview
Description
N-(4-{[1-BENZOYL-2-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that features a benzoyl group, a benzisothiazole ring, and a sulfonyl hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-BENZOYL-2-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzisothiazole ringThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1-BENZOYL-2-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(4-{[1-BENZOYL-2-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]SULFONYL}PHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism by which N-(4-{[1-BENZOYL-2-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]SULFONYL}PHENYL)ACETAMIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide derivatives: These compounds share a similar benzothiadiazine ring structure and have been studied for their pharmacological activities.
2H-Benzo[e]-[1,2,4]thiadiazine 1,1-dioxide derivatives: These derivatives are known for their potential as PI3Kδ inhibitors.
Uniqueness
N-(4-{[1-BENZOYL-2-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]SULFONYL}PHENYL)ACETAMIDE is unique due to its combination of a benzoyl group, a benzisothiazole ring, and a sulfonyl hydrazine moiety. This unique structure allows it to interact with a wide range of molecular targets and participate in various chemical reactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C22H18N4O6S2 |
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Molecular Weight |
498.5 g/mol |
IUPAC Name |
N-[4-[benzoyl-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H18N4O6S2/c1-15(27)23-17-11-13-18(14-12-17)34(31,32)26(22(28)16-7-3-2-4-8-16)24-21-19-9-5-6-10-20(19)33(29,30)25-21/h2-14H,1H3,(H,23,27)(H,24,25) |
InChI Key |
FOEKALUVIWOTFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C(=O)C2=CC=CC=C2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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